molecular formula C16H16N4O4 B6065476 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide

Cat. No.: B6065476
M. Wt: 328.32 g/mol
InChI Key: BRDXPCMFMWFHJI-DJKKODMXSA-N
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Description

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes both a hydroxy-methoxyphenyl group and a pyridinylmethyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-24-13-7-4-5-11(14(13)21)9-19-20-16(23)15(22)18-10-12-6-2-3-8-17-12/h2-9,21H,10H2,1H3,(H,18,22)(H,20,23)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDXPCMFMWFHJI-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with N-(pyridin-2-ylmethyl)oxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Similarly, its antimicrobial properties may result from its interaction with microbial cell membranes or enzymes, leading to the disruption of essential cellular processes.

Comparison with Similar Compounds

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide can be compared with other similar compounds, such as:

The uniqueness of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.

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